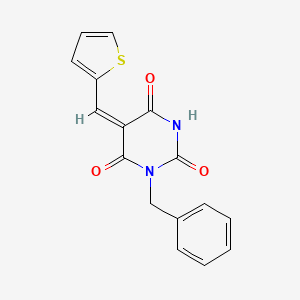![molecular formula C18H21NO3S B5090238 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine, also known as Mephenoxalone, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the pyrrolidine class of drugs and has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine possesses a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess analgesic and antipyretic properties by reducing pain and fever, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine in lab experiments is its ability to selectively inhibit the production of prostaglandins without affecting other signaling pathways. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound possesses anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its ability to selectively inhibit the production of prostaglandins makes it a promising candidate for the treatment of a range of diseases. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is a multistep process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylmagnesium bromide, followed by the addition of pyrrolidine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-5-7-15(8-6-14)18-4-3-13-19(18)23(20,21)17-11-9-16(22-2)10-12-17/h5-12,18H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGBJZNMZAVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)